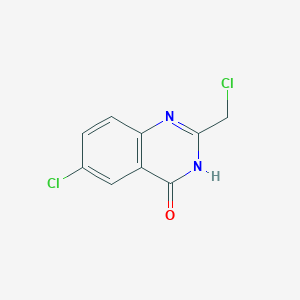

6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

6-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYOWSVACVDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2856-54-4 | |

| Record name | 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Step Cyclization from 2-Chloroacetamido-5-chlorobenzophenone Derivatives

This method involves a multi-step sequence starting from 2-amino-5-chlorobenzophenone, which is first chloroacetylated to form 2-chloroacetamido-5-chlorobenzophenone. This intermediate is then converted into 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone, which undergoes cyclization to yield the target 6-chloro-2-(chloromethyl)-4-phenylquinazoline-3-oxide, a closely related quinazolinone derivative.

-

- Reactants: 2-amino-5-chlorobenzophenone, chloroacetyl chloride

- Solvent: Methylen chloride, chloroform, benzene, or ethyl acetate (preferred)

- Base: 3 N NaOH aqueous solution

- Temperature: 5–25 °C (preferably 15 °C)

- Reaction time: 1–4 hours (typically 1.5 hours)

-

- Reagents: Thionyl chloride, phosgene, or phosphorus pentachloride in pyridine

- Atmosphere: Nitrogen

- Temperature: Reflux at 40–42 °C for 18–20 hours

-

- Treatment with hydroxylamine hydrochloride and pyridine

- Temperature: 25–80 °C

- Workup: Pouring into ice-water sodium carbonate solution, organic layer separation, drying, and crystallization

This method offers a high yield and avoids the formation of troublesome oxime mixtures encountered in older methods. It is particularly noted for its application in synthesizing intermediates for psychotherapeutic agents like chlorodiazepoxide and diazepam.

One-Pot Synthesis from o-Anthranilic Acids Using Chloroacetonitrile

A more recent and improved synthetic approach involves a one-step reaction starting from o-anthranilic acids, which are readily available and inexpensive.

- Sodium metal is dissolved in anhydrous methanol under nitrogen atmosphere.

- Chloroacetonitrile is added slowly, and the mixture is stirred at ambient temperature for about 40 minutes.

- A solution of o-aminobenzoic acid (o-anthranilic acid) in anhydrous methanol is added, and the reaction is stirred for 2 hours under nitrogen.

- Excess methanol is removed under vacuum, and the residue is treated with aqueous sodium hydroxide solution under reflux for 1 hour.

- After cooling, the mixture is neutralized with dilute hydrochloric acid, and the precipitate is filtered and washed to afford the target compound.

- Mild reaction conditions with ambient temperature steps and moderate reflux.

- One-pot procedure reduces purification steps.

- Uses inexpensive starting materials and reagents.

- Avoids the need for excessive chloroacetonitrile or harsh acid conditions seen in other methods.

General Synthetic Considerations and Reaction Pathways

Several pathways (labeled A, B, C, D in literature) have been explored for synthesizing 2-chloromethyl-4(3H)-quinazolinones, which are structurally related to 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one. Among these, pathway A (one-step synthesis from o-anthranilic acids) is highlighted for its efficiency and mild conditions, though it had lacked systematic study until recently.

Limitations of other pathways:

- Pathway B requires excessive chloroacetonitrile (ca. 10 equivalents) under acidic conditions.

- Pathway C involves a tedious oxidative annulation route.

- Pathway D requires microwave irradiation, which may limit scalability.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The one-pot synthesis from o-anthranilic acid yields 2-chloromethyl-4(3H)-quinazolinones that can be further converted into 2-hydroxymethyl derivatives in the same flask, demonstrating synthetic versatility.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the structure and purity of the synthesized compounds. For example, 2-hydroxymethyl-4(3H)-quinazolinone shows characteristic 1H NMR signals and a molecular ion peak consistent with the expected molecular weight.

- The chloroacetylation-cyclization route provides crystalline intermediates suitable for pharmaceutical synthesis, with controlled reaction parameters ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted quinazolinone derivatives with various functional groups.

Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.

Reduction: Dihydroquinazolinone derivatives with potential biological activities.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Quinazolinone derivatives, including 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, have been investigated for their anticancer properties. Research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that similar quinazolinone derivatives exhibit promising in vitro anticancer activity against different cancer cell lines .

- Anti-inflammatory Agents

-

Neuroprotective Effects

- Certain derivatives of quinazolinones are known for their neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The modification of the chloromethyl group can lead to enhanced neuroprotective activity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, often involving the reaction of o-anthranilic acids or other precursors under specific conditions . This flexibility in synthesis allows for the creation of various derivatives with tailored biological activities.

Table 1: Comparison of Related Quinazolinone Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and chloromethyl groups | Anticancer, anti-inflammatory |

| 2-Chloromethylquinazolinone | Chloromethyl at position 2 | Strong anticancer activity |

| 4(3H)-Quinazolinone | Basic quinazolinone structure | Neuroprotective effects |

| N-(4-Methoxyphenyl)quinazoline | Methoxy substitution | Kinase inhibitor |

Case Studies

- In Vitro Studies on Anticancer Activity

-

Development of Anti-inflammatory Drugs

- Research has shown that modifications to the quinazolinone scaffold can yield compounds with enhanced anti-inflammatory properties. These derivatives are being evaluated for their efficacy in preclinical models of inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or receptors involved in critical biological pathways. For example, it may bind to the active site of an enzyme, blocking its activity and leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Nitro-3,4-dihydroquinazolin-4-one

- Substituents : Nitro group at the 6-position (vs. chlorine in the target compound).

- Synthesis : Nitration of 3,4-dihydroquinazolin-4-one using activated carbon at 40°C for 4.5 hours, with temperature sensitivity to avoid dinitro byproducts .

- Properties: The nitro group is strongly electron-withdrawing, enhancing electrophilicity but reducing metabolic stability compared to chlorine. No direct biological data are provided, but nitration often correlates with enhanced cytotoxicity in cancer cell lines .

3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1)

- Substituents : Bromophenyl and thiadiazole moieties (vs. chloromethyl in the target).

- Synthesis: Condensation with phenacyl bromides in ethanol, yielding 56% under optimized conditions .

- Thiadiazole groups are associated with antimicrobial and anticancer activity .

6-Bromo-2-(difluoromethyl)-3,4-dihydroquinazolin-4-one

- Substituents : Bromine at the 6-position and difluoromethyl at the 2-position.

- Properties : Difluoromethyl groups improve metabolic resistance compared to chloromethyl, while bromine enhances halogen bonding in target interactions. Molecular weight (251.47 g/mol) is higher than the target compound (213.07 g/mol) .

4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide

- Substituents : Styryl-sulfonamide and methoxyphenyl groups.

- Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to sulfonamide’s role in enzyme binding .

- Properties : Sulfonamide enhances solubility (logS ≈ -3.5) compared to chloromethyl’s hydrophobicity (logS ≈ -4.2) .

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Biological Activity

Overview

6-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound within the quinazolinone family, notable for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. The presence of chlorine atoms in its structure enhances its reactivity and potential for various chemical transformations, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can inhibit the activity of enzymes or receptors involved in critical biological pathways by binding to their active sites. Such interactions can disrupt cellular processes essential for the survival and proliferation of various pathogens and cancer cells.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. For instance, a series of quinazoline-pyrimidine hybrid derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.3 to 5.9 µM, indicating its potential as an effective anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison (Cisplatin IC50) |

|---|---|---|

| A549 | 5.9 | 15.37 |

| SW-480 | 2.3 | 16.1 |

| MCF-7 | 5.65 | 3.2 |

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that quinazolinone derivatives exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For example, modifications in the quinazolinone structure can significantly influence their antibacterial efficacy .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized quinazolinone analogues against Pseudomonas aeruginosa. Compound 6b exhibited a high quorum sensing inhibition activity of 73.4% at a concentration of 100 µM without significantly inhibiting bacterial growth, suggesting a potential role in biofilm management .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. The introduction of electron-withdrawing groups such as chlorine can enhance the compound's reactivity and biological efficacy. Molecular docking studies have revealed that these compounds interact with key amino acid residues in target proteins, which is crucial for their inhibitory effects on enzyme activity .

Q & A

Q. How can the synthesis of 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one be optimized for higher yield and purity?

- Methodological Answer : Optimize the cyclocondensation of 4-chlorobenzaldehyde derivatives with thioacetamide under acidic conditions (e.g., HCl catalysis) to form the quinazolinone core. Use controlled stoichiometry (1:1.2 molar ratio of aldehyde to thioacetamide) and reflux in ethanol at 80°C for 6–8 hours . Purification via recrystallization from ethanol-chloroform (3:1) improves purity, achieving yields >70%. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1685 cm⁻¹, C-Cl at ~700 cm⁻¹) .

- ¹H-NMR : Assign aromatic protons (δ 7.0–8.3 ppm) and chloromethyl protons (δ 4.2–4.3 ppm as a singlet). Use DMSO-d₆ as the solvent for enhanced resolution .

- Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., [M]+ at m/z 243) and fragmentation patterns (e.g., loss of Cl groups at m/z 208) .

Q. How should researchers address solubility challenges during purification of quinazolinone derivatives?

- Methodological Answer : Use mixed-solvent systems (e.g., ethanol-chloroform or DCM-methanol) for recrystallization. For polar derivatives, employ column chromatography with silica gel and a gradient elution (hexane to ethyl acetate). Pre-adsorb the crude product onto silica before loading .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular structures?

- Methodological Answer : Perform single-crystal X-ray diffraction to unambiguously confirm stereochemistry and bond lengths. For example, crystallize the compound in a monoclinic system (space group P2₁/c) and analyze using SHELX software. Compare experimental C–Cl bond distances (1.72–1.74 Å) with DFT-calculated values . Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects.

Q. How does the introduction of electron-withdrawing groups alter the reactivity of the quinazolinone core?

- Methodological Answer : Substituents like chloromethyl groups increase electrophilicity at C-2, facilitating nucleophilic substitution. For example, react with hydrazine to form hydrazone derivatives (e.g., 2-hydrazinylquinazolinones) under mild conditions (room temperature, DMF, 24 hours). Monitor regioselectivity via ¹H-NMR: disappearance of the chloromethyl signal (δ 4.3 ppm) confirms substitution .

Q. What mechanistic insights explain competing byproducts during alkylation of the quinazolinone core?

- Methodological Answer : Competing N- vs. O-alkylation can occur due to the ambident nucleophilicity of the quinazolinone. Use kinetic control (low temperature, short reaction times) to favor N-alkylation. For example, alkylation with chloroethyl acetate at 0°C for 1 hour yields >80% N-substituted product. Confirm via ¹³C-NMR: carbonyl carbons shift from ~165 ppm (O-alkylation) to ~170 ppm (N-alkylation) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity results across structurally similar quinazolinones?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-chloro vs. 6-nitro groups) on electronic properties via Hammett constants (σ values). For example, 6-nitro derivatives show enhanced antibacterial activity due to increased electron deficiency .

- Assay Variability : Standardize biological assays (e.g., MIC testing) using the same bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1% v/v) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.